3-Bromo-7-chloroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-7-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines are heterocyclic aromatic compounds with a structure that combines a benzene ring with a pyridine ring. The presence of bromine and chlorine atoms on the quinoline scaffold can significantly influence its chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromoquinoline derivatives, can be achieved through regioselective methods. One approach involves a formal [4 + 2]-cycloaddition between an N-aryliminium ion, generated from arylmethyl azides, and 1-bromoalkynes. This strategy has been successfully applied to synthesize various quinoline derivatives, including those with additional functional groups . Another method for synthesizing halogenated quinolines involves the Sandmeyer reaction, where an amino group is replaced by a halogen such as chlorine or bromine .
Molecular Structure Analysis
The molecular structure of halogenated quinolines can be determined using various spectroscopic techniques and computational methods. For instance, the crystal structure of related compounds, such as 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been elucidated, revealing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions . Density functional theory (DFT) calculations can be used to optimize the geometry and predict vibrational frequencies, which can be compared with experimental data from techniques like FTIR and FT-Raman spectroscopy .
Chemical Reactions Analysis
Halogenated quinolines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromination of biquinoline derivatives has been studied, showing regioselectivity depending on the reaction conditions . The reactivity of halogenated quinolines can also be harnessed to synthesize complex structures, such as silver(I) complexes, which exhibit interesting coordination geometries and electronic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-7-chloroquinoline can be inferred from studies on similar halogenated quinolines. These compounds often exhibit significant antibacterial activity, making them valuable in the development of new antimicrobial agents . The electronic properties, such as dipole moment, polarizability, and HOMO-LUMO energies, can be calculated using DFT, providing insights into their potential applications in materials science, such as nonlinear optical materials . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be investigated to reveal physicochemical properties relevant to their reactivity and interactions with biological targets .
Safety And Hazards
Future Directions
Quinoline derivatives, including 3-Bromo-7-chloroquinoline, continue to be a subject of research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research will likely continue to explore the synthesis and potential applications of 3-Bromo-7-chloroquinoline and other quinoline derivatives.
properties
IUPAC Name |
3-bromo-7-chloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIHGFJRSSSKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561646 |
Source
|
Record name | 3-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloroquinoline | |
CAS RN |
84973-05-7 |
Source
|
Record name | 3-Bromo-7-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00561646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-7-chloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.